molecular formula C7H2F3IO B2819558 2,4,6-Trifluoro-3-iodobenzaldehyde CAS No. 1160573-17-0

2,4,6-Trifluoro-3-iodobenzaldehyde

Cat. No.: B2819558
CAS No.: 1160573-17-0
M. Wt: 285.992
InChI Key: OLAFVKMIABDQNY-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H2F3IO. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzaldehyde core. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-iodobenzaldehyde typically involves the iodination of 2,4,6-trifluorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction proceeds as follows:

C7H2F3CHO+I2+KIO3C7H2F3IO+KI+H2O\text{C}_7\text{H}_2\text{F}_3\text{CHO} + \text{I}_2 + \text{KIO}_3 \rightarrow \text{C}_7\text{H}_2\text{F}_3\text{IO} + \text{KI} + \text{H}_2\text{O} C7​H2​F3​CHO+I2​+KIO3​→C7​H2​F3​IO+KI+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: 2,4,6-Trifluoro-3-iodobenzoic acid.

    Reduction: 2,4,6-Trifluoro-3-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trifluoro-3-iodobenzaldehyde is utilized in several research domains:

    Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4,6-Trifluoro-3-iodobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing the transition state and intermediates through electron-withdrawing effects.

Comparison with Similar Compounds

    2,4,6-Trifluorobenzaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.

    3-Iodo-4,5,6-trifluorobenzaldehyde: Similar structure but different positioning of the iodine atom, leading to different reactivity and applications.

    2,4-Difluoro-3-iodobenzaldehyde: Contains one less fluorine atom, affecting its electronic properties and reactivity.

Uniqueness: 2,4,6-Trifluoro-3-iodobenzaldehyde is unique due to the combination of three electron-withdrawing fluorine atoms and a highly reactive iodine atom, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2,4,6-trifluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3IO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFVKMIABDQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)I)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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